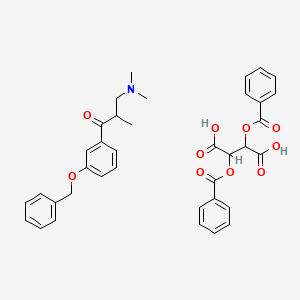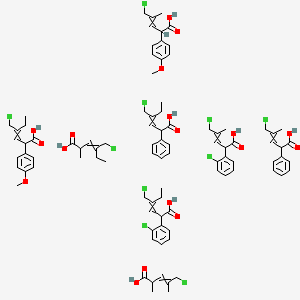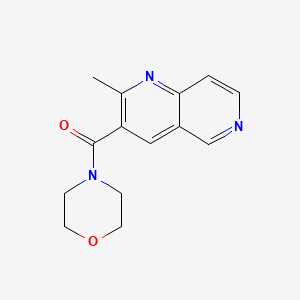
Calcium perchlorate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium perchlorate hydrate is an inorganic compound with the chemical formula ( \text{Ca(ClO}_4\text{)}_2 \cdot x\text{H}_2\text{O} ). It is a white to yellow crystalline solid that is highly soluble in water and other polar solvents. As a strong oxidizing agent, this compound is known for its ability to enhance the combustion of other substances, making it a compound of interest in various scientific and industrial applications .
Preparation Methods
Calcium perchlorate hydrate can be synthesized through several methods:
-
Reaction with Perchloric Acid: : One common method involves reacting calcium carbonate with perchloric acid: [ \text{CaCO}_3 + 2\text{HClO}_4 \rightarrow \text{Ca(ClO}_4\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction produces calcium perchlorate, which can then be hydrated to form this compound .
-
Electrochemical Method: : Another method involves the electrochemical oxidation of calcium chlorate in an aqueous solution using a platinum anode and a rotating stainless steel cathode .
Chemical Reactions Analysis
Calcium perchlorate hydrate undergoes various chemical reactions, primarily due to its strong oxidizing properties:
Oxidation Reactions: As an oxidizing agent, this compound can react with reducing agents to produce heat and gaseous products.
Reaction with Water: This compound is highly hygroscopic and can absorb water from the atmosphere, forming a stable aqueous solution.
Scientific Research Applications
Calcium perchlorate hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of calcium perchlorate hydrate is primarily based on its ability to act as a strong oxidizing agent. The perchlorate ion (( \text{ClO}_4^- )) has a highly symmetrical tetrahedral structure that is stabilized in solution, allowing it to readily donate oxygen atoms to other substances. This property enhances the combustion of other materials and can lead to explosive reactions under certain conditions .
Comparison with Similar Compounds
Calcium perchlorate hydrate can be compared with other metal perchlorates, such as:
Magnesium perchlorate hydrate: Similar to this compound, magnesium perchlorate hydrate is also a strong oxidizing agent and is used in similar applications.
Strontium perchlorate hydrate: This compound shares similar hygroscopic properties and is used in pyrotechnics for its ability to produce bright red flames.
Barium perchlorate hydrate: Barium perchlorate hydrate is another strong oxidizing agent with applications in explosives and pyrotechnics.
This compound is unique due to its specific combination of properties, including its high solubility in water and its ability to form stable hydrates, making it particularly useful in studies related to water uptake and hygroscopicity .
Properties
Molecular Formula |
CaCl2H2O9 |
|---|---|
Molecular Weight |
256.99 g/mol |
IUPAC Name |
calcium;diperchlorate;hydrate |
InChI |
InChI=1S/Ca.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
InChI Key |
KKJQZADZUWZHQK-UHFFFAOYSA-L |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)


![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)



![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)



![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
